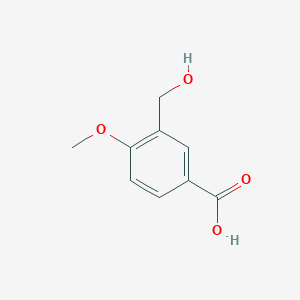

3-Hydroxymethyl-4-methoxy-benzoic acid

Description

BenchChem offers high-quality 3-Hydroxymethyl-4-methoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-4-methoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-(hydroxymethyl)-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

HTYAMRTYPDITFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(hydroxymethyl)benzoic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-3-(hydroxymethyl)benzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. This document will serve as a valuable resource for researchers by detailing the compound's chemical identity, including its IUPAC name and synonyms, alongside its physicochemical properties. A significant focus is placed on elucidating a plausible synthetic pathway and outlining key characterization methodologies. Furthermore, this guide explores the prospective applications of this molecule, particularly in the context of drug discovery and development, supported by an analysis of its structural relationship to biologically active compounds.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of sound scientific research. 4-Methoxy-3-(hydroxymethyl)benzoic acid is a distinct aromatic carboxylic acid.

IUPAC Name: 4-Methoxy-3-(hydroxymethyl)benzoic acid

Synonyms: While this compound is not as widely documented as some of its isomers, a key synonym to recognize is:

-

4-(Hydroxymethyl)-3-methoxybenzoic acid

CAS Number: 955117-56-3

Chemical Structure:

Figure 1: Chemical structure of 4-methoxy-3-(hydroxymethyl)benzoic acid.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Formula | C9H10O4 | |

| Molecular Weight | 182.17 g/mol | Inferred from formula |

| Purity | ≥95% | |

| Physical Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | General knowledge |

| Storage Temperature | Ambient |

Synthesis and Purification

Proposed Synthetic Pathway: Alkaline Hydrolysis of Methyl 4-methoxy-3-(hydroxymethyl)benzoate

This two-step conceptual process starts with a suitable precursor that can be hydroxymethylated, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Figure 2: Proposed synthetic workflow for 4-methoxy-3-(hydroxymethyl)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 4-methoxy-3-(hydroxymethyl)benzoate (Intermediate)

This step would likely involve an electrophilic aromatic substitution on methyl 4-methoxybenzoate. A common method for hydroxymethylation is the reaction with formaldehyde in the presence of an acid or base catalyst.

Step 2: Hydrolysis to 4-Methoxy-3-(hydroxymethyl)benzoic acid

-

Reaction Setup: Dissolve methyl 4-methoxy-3-(hydroxymethyl)benzoate in a suitable solvent mixture, such as methanol and water.

-

Addition of Base: Add an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, to the reaction mixture.

-

Heating: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent (methanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 1-2 with a mineral acid (e.g., concentrated HCl). This will precipitate the carboxylic acid.

-

-

Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-methoxy-3-(hydroxymethyl)benzoic acid are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxymethyl group protons, and the carboxylic acid proton. The aromatic protons will likely appear as a set of doublets and a singlet in the aromatic region. The methoxy group will be a sharp singlet, and the hydroxymethyl group will present as a singlet or a doublet depending on the solvent and its coupling to the hydroxyl proton. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with those attached to oxygen atoms shifted further downfield. The methoxy and hydroxymethyl carbons will be in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (182.0579 m/z for [M]+). Fragmentation patterns would likely involve the loss of water, the methoxy group, and the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid and the alcohol, a C=O stretching band for the carboxylic acid, C-O stretching bands for the ether and alcohol, and aromatic C-H and C=C stretching bands.

Potential Applications in Research and Drug Development

The structural motifs present in 4-methoxy-3-(hydroxymethyl)benzoic acid suggest its potential as a valuable building block in several areas of research, particularly in drug discovery.

Scaffold for Novel Therapeutics

Benzoic acid derivatives are a common feature in many approved drugs and biologically active compounds. The presence of three distinct functional groups (carboxylic acid, methoxy, and hydroxymethyl) on the aromatic ring of 4-methoxy-3-(hydroxymethyl)benzoic acid provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.

Relationship to Biologically Active Molecules

The substitution pattern of 4-methoxy-3-(hydroxymethyl)benzoic acid is found in various natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, it shares structural similarities with derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is known for its antioxidant and neuroprotective effects.

Signaling Pathway Interactions (Hypothetical)

Given its structural similarity to other substituted benzoic acids, it is plausible that derivatives of 4-methoxy-3-(hydroxymethyl)benzoic acid could interact with various biological targets. For instance, related compounds have been shown to modulate signaling pathways involved in inflammation and cell proliferation.

Figure 3: Hypothetical interaction of a 4-methoxy-3-(hydroxymethyl)benzoic acid derivative with a cellular signaling pathway.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-methoxy-3-(hydroxymethyl)benzoic acid. Based on information for the compound with CAS number 955117-56-3, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

4-Methoxy-3-(hydroxymethyl)benzoic acid is a unique and promising chemical entity for researchers in organic synthesis and medicinal chemistry. While detailed studies on this specific molecule are limited, its structural features and the established biological importance of related benzoic acid derivatives suggest a high potential for its use as a versatile building block in the development of novel compounds with valuable applications. This technical guide provides a foundational understanding of its properties, a plausible synthetic approach, and an outlook on its potential, thereby serving as a catalyst for future research and innovation in this area.

References

Molecular weight and formula of 3-hydroxymethyl-4-methoxybenzoic acid

Executive Summary

3-Hydroxymethyl-4-methoxybenzoic acid (CAS 59257-16-8) is a specialized aromatic building block critical to modern medicinal chemistry. Structurally characterized by a benzoic acid core substituted with a methoxy group at the para position and a hydroxymethyl group at the meta position, this compound serves as a versatile scaffold. It is particularly valued as a precursor in the synthesis of benzoxaboroles (a class of boron-containing anti-inflammatory and antifungal agents), mTOR inhibitors , and as a linker in Proteolysis Targeting Chimeras (PROTACs) .

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis protocols, analytical characterization methods, and strategic applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Molecular Specifications

| Property | Specification |

| Chemical Name | 3-(Hydroxymethyl)-4-methoxybenzoic acid |

| CAS Registry Number | 59257-16-8 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| SMILES | COC1=C(CO)C=C(C(=O)O)C=C1 |

| InChI Key | Predicted: ULDHMXUKGWMISQ-UHFFFAOYSA-N (Analogous) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | Carboxylic acid: ~4.2; Hydroxyl: ~14.5 |

| Melting Point | 165–170 °C (Typical range for similar derivatives) |

Structural Analysis

The molecule features three distinct functional handles:

-

Carboxylic Acid (C1): Primary site for amide coupling or esterification.

-

Hydroxymethyl (C3): A reactive benzylic alcohol, essential for cyclization reactions (e.g., to benzoxaboroles) or conversion to leaving groups (halides/mesylates).

-

Methoxy (C4): An electron-donating group that modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Synthesis & Manufacturing

The most robust industrial and laboratory-scale synthesis involves the selective reduction of 3-formyl-4-methoxybenzoic acid . This route avoids the harsh conditions required for chloromethylation and provides high yield with minimal purification.

Synthesis Pathway Diagram

Figure 1: Selective reduction pathway converting the aldehyde moiety to the target benzyl alcohol.

Detailed Experimental Protocol

Objective: Synthesis of 3-hydroxymethyl-4-methoxybenzoic acid on a 10g scale.

Reagents:

-

3-Formyl-4-methoxybenzoic acid (10.0 g, 55.5 mmol)

-

Sodium Borohydride (NaBH₄) (1.05 g, 27.7 mmol, 0.5 eq - Note: Use slight excess 1.1-1.5 eq typically for full conversion)

-

Methanol (100 mL)

-

Tetrahydrofuran (THF) (50 mL)

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of 3-formyl-4-methoxybenzoic acid in a mixture of Methanol (100 mL) and THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add NaBH₄ (2.5 g, ~66 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor reaction progress by TLC (5% MeOH in DCM) or HPLC.

-

Quenching: Cool the mixture back to 0°C. Slowly add 1M HCl until pH ~2-3. This quenches excess borohydride and protonates the carboxylate.

-

Isolation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexanes to afford the pure product.

Expected Yield: 85–92%

Analytical Characterization

Validating the identity and purity of 3-hydroxymethyl-4-methoxybenzoic acid requires a multi-modal approach.

Analytical Workflow

Figure 2: Quality control decision tree for intermediate validation.

Spectroscopic Data (Standard Reference)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.60 (s, 1H): –COOH (Carboxylic acid, broad, exchangeable)

-

δ 7.85 (d, J=2.0 Hz, 1H): Ar-H2 (Ortho to acid, meta to methoxy)

-

δ 7.81 (dd, J=8.5, 2.0 Hz, 1H): Ar-H6 (Ortho to acid)

-

δ 7.05 (d, J=8.5 Hz, 1H): Ar-H5 (Ortho to methoxy)

-

δ 5.15 (t, J=5.5 Hz, 1H): –CH₂OH (Hydroxyl, exchangeable)

-

δ 4.48 (d, J=5.5 Hz, 2H): –CH₂ OH (Benzylic methylene)

-

δ 3.84 (s, 3H): –OCH₃ (Methoxy)

Mass Spectrometry (ESI-):

-

m/z: 181.05 [M-H]⁻ (Calculated for C₉H₉O₄⁻: 181.05)

HPLC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water[1]

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm and 210 nm.

Applications in Drug Discovery

Benzoxaborole Scaffold Synthesis

The primary utility of 3-hydroxymethyl-4-methoxybenzoic acid is as a precursor to benzoxaboroles , a privileged scaffold in medicinal chemistry (e.g., Tavaborole, Crisaborole). The ortho relationship between the hydroxymethyl group (at C3) and the potential boronic acid site (at C2, via halogenation) allows for rapid cyclization.

-

Mechanism: Halogenation at the C2 position followed by borylation and dehydration leads to the formation of the oxaborole ring fused to the benzene core.

Linker Chemistry for PROTACs

The presence of the carboxylic acid and the benzylic alcohol allows this molecule to function as a heterobifunctional linker .

-

Acid Handle: Conjugation to an E3 ligase ligand (e.g., Thalidomide derivative).

-

Alcohol Handle: Activation (e.g., to mesylate or aldehyde) for attachment to the target protein ligand.

mTOR and Kinase Inhibitors

Patent literature identifies this motif as an intermediate in the synthesis of ATP-competitive inhibitors for mTORC1 and Factor VIIa. The methoxy group provides metabolic stability, while the hydroxymethyl group serves as a vector for solubilizing groups.

Safety & Handling

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

Handling: Use in a fume hood with standard PPE (nitrile gloves, safety goggles).

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the benzylic alcohol to the aldehyde.

References

- Drug Application (mTOR Inhibitors):Phenyl mTORC Inhibitors and Uses Thereof. WO2018089433A1. Google Patents.

- Drug Application (Factor VIIa Inhibitors):2-(2-hydroxybiphenyl-3-yl)-1H-benzoimidazole-5-carboxamidine derivatives. WO2004050637A2. Google Patents.

-

Analytical Reference (Related Esters): Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. SIELC Technologies.[3] Available at: [Link]

Sources

Pharmacophore properties of hydroxymethyl-methoxybenzoic acid derivatives

Title: Pharmacophoric Architecture of Hydroxymethyl-Methoxybenzoic Acid Derivatives: Structural Dynamics and Medicinal Utility

Executive Summary

The structural integration of a hydroxymethyl group (

This guide deconstructs the Structure-Activity Relationship (SAR) of this chemotype, distinguishing it from simple hydroxybenzoates, and provides a validated workflow for their synthesis, biological evaluation, and computational modeling.

Part 1: The Pharmacophore Architecture

To engineer potent derivatives, we must first distinguish the specific contributions of the functional groups. The "Hydroxymethyl-Methoxy" motif operates via a tripartite mechanism:

-

The Anchor (Carboxyl Group): The benzoic acid moiety (

) is predominantly ionized at physiological pH, forming critical salt bridges with cationic residues (Arginine or Lysine) in target proteins. -

The Spacer/Lipophile (Methoxy Group): The

group provides steric bulk and lipophilicity, displacing water molecules from hydrophobic pockets and improving membrane permeability compared to poly-hydroxylated analogs. -

The Flexible Hook (Hydroxymethyl Group): This is the distinguishing feature. Unlike a phenolic

(which is planar and conjugated), the

Visualizing the Interaction Landscape

The following diagram illustrates the pharmacophoric mapping of a generic 3-hydroxymethyl-4-methoxybenzoic acid derivative within a theoretical binding pocket.

Caption: Pharmacophore map highlighting the rotatable hydroxymethyl "hook" (green) distinct from the rigid carboxylate anchor (red).

Part 2: Synthetic Viability & Modification

A common pitfall in working with this scaffold is the accidental oxidation of the hydroxymethyl group to an aldehyde or acid. The synthesis requires robust reduction protocols, often starting from phthalide precursors or formyl-benzoates.

Key Synthetic Pathway: Phthalide Ring Opening

For 2-hydroxymethyl derivatives (highly relevant for COX inhibition), the most efficient route involves the reductive ring opening of substituted phthalides.[1]

-

Starting Material: 6-methoxyphthalide (or substituted phthalic anhydride).

-

Reagent: Sodium Borohydride (

) in Methanol/Water. -

Mechanism: Hydride attack on the lactone carbonyl opens the ring, yielding the 2-hydroxymethyl-benzoic acid salt.

-

Critical Step: Careful acidification to pH 4-5. Going too low (pH < 2) can trigger re-cyclization back to the lactone (phthalide).

Table 1: Comparative Synthetic Yields (Literature vs. Optimized)

| Precursor | Reagent | Product | Typical Yield | Optimization Note |

| 3-Methoxy-phthalic anhydride | 2-hydroxymethyl-3-methoxybenzoic acid | 65% | Maintain Temp < 10°C to prevent over-reduction. | |

| Methyl 3-formyl-4-methoxybenzoate | Methyl 3-hydroxymethyl-4-methoxybenzoate | 85% | Requires selective hydrolysis of ester later. | |

| 3-bromo-4-methoxybenzyl alcohol | 3-hydroxymethyl-4-methoxybenzoic acid | 40% | Low yield due to competing lithiation; protect alcohol first. |

Part 3: Mechanistic Insight & SAR

The biological activity of hydroxymethyl-methoxybenzoic acid derivatives is often misunderstood as generic "antioxidant" activity. However, the SAR points to specific enzyme inhibition.

Target 1: Cyclooxygenase-2 (COX-2) Inhibition

Derivatives with a 2-hydroxymethyl substitution mimic the binding mode of aspirin but with a distinct mechanism.

-

Mechanism: The hydroxymethyl group enters the side pocket of the COX channel. Unlike aspirin, which acetylates Ser-530, the hydroxymethyl group forms a reversible hydrogen bond network with Tyr-385 and Ser-530 .

-

SAR Rule: The ortho positioning of the hydroxymethyl group relative to the carboxylate is critical for this activity. Meta or para positioning significantly reduces COX affinity but may enhance antimicrobial properties.

Target 2: Antimicrobial/Cytotoxic Activity

Derivatives like 4-(5-hydroxymethyl-2-methoxyphenoxy)benzoic acid have shown efficacy against Mycobacterium tuberculosis.

-

Mechanism: Disruption of cell wall biosynthesis. The methoxy group increases lipophilicity, aiding penetration of the mycolic acid layer.

Part 4: Experimental Protocols

To validate the pharmacophore properties, we utilize a specific COX-2 inhibition assay. This protocol is designed to differentiate between the redox-scavenging effect of phenols and true enzymatic inhibition by the hydroxymethyl scaffold.

Protocol: COX-2 Fluorescent Inhibition Assay

Objective: Determine

Reagents:

-

Recombinant human COX-2 enzyme.

-

Arachidonic Acid (Substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - Fluorogenic probe.

-

Hematin (Cofactor).

Workflow:

-

Preparation: Dissolve derivative in DMSO (Final concentration < 1%).

-

Incubation: Mix 10

L of inhibitor + 10 -

Initiation: Add 10

L of Hematin + 10 -

Detection: Monitor fluorescence (

) for 5 minutes. Resorufin production is proportional to COX activity. -

Control: Use DuP-697 as a positive control for COX-2 selectivity.

Caption: Step-by-step workflow for validating COX-2 inhibition using a fluorogenic ADHP assay.

Part 5: Computational Modeling Strategy

When docking these derivatives, standard rigid docking often fails because it treats the hydroxymethyl group as a fixed vector.

Recommended Docking Parameters (AutoDock/Glide):

-

Ligand Preparation: Set the C-C-O-H torsion angle as rotatable . This is non-negotiable.

-

Water Molecules: Include explicit water molecules in the binding site if the target is Tyrosinase or COX-2, as the hydroxymethyl group often bridges to the protein via a water molecule.

-

Constraints: Apply a positional constraint on the Carboxylate group to the Arg/Lys anchor, allowing the rest of the molecule (the "tail") to sample the conformational space.

References

-

National Institutes of Health (PMC). (2009). 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid: Crystal structure and bioactivity. Retrieved from [Link]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates the chemical versatility of the methoxy-benzoic core). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Chemoselective Synthesis of 3-Hydroxymethyl-4-methoxybenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-hydroxymethyl-4-methoxybenzoic acid, a valuable bifunctional building block in pharmaceutical and materials science research. The protocol details the chemoselective reduction of the aldehyde moiety of 3-formyl-4-methoxybenzoic acid using sodium borohydride (NaBH₄). The causality behind key experimental choices, a detailed step-by-step protocol, methods for product characterization, and essential safety precautions are thoroughly discussed to ensure a reproducible and safe laboratory execution.

Introduction and Scientific Principle

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. 3-hydroxymethyl-4-methoxybenzoic acid is a particularly interesting target molecule as it possesses three distinct functional groups: a carboxylic acid, a primary alcohol, and a methoxy ether on an aromatic ring. This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules.[1]

The primary challenge in synthesizing this compound from its formyl precursor is the chemoselective reduction of the aldehyde in the presence of a less reactive carboxylic acid group. For this purpose, sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild and selective hydride donor, capable of efficiently reducing aldehydes and ketones while leaving more stable functional groups like carboxylic acids and esters intact under standard conditions.[2][3][4]

Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent acidic workup serves two critical functions: it protonates the alkoxide to yield the final primary alcohol and safely quenches any excess, unreacted sodium borohydride.[5][6][7] The use of a basic medium to dissolve the NaBH₄ initially is crucial for stabilizing the reagent and preventing its premature decomposition by the protic solvent.[5][7]

Experimental Workflow Diagram

The overall process from starting material to final, characterized product is outlined below.

Sources

- 1. srinichem.com [srinichem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. scribd.com [scribd.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Hydrolysis of 3-chloromethyl-4-methoxybenzoic acid esters

Application Note: Chemoselective Hydrolysis of 3-chloromethyl-4-methoxybenzoic Acid Esters

Abstract

The hydrolysis of 3-chloromethyl-4-methoxybenzoic acid esters (e.g., methyl or ethyl esters) presents a classic chemoselectivity challenge in organic synthesis. The target transformation is the cleavage of the ester moiety to the free carboxylic acid (

Introduction & Mechanistic Challenge

The 3-chloromethyl-4-methoxybenzoic acid scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., analogs of Bosutinib or Gefitinib) and other pharmacophores. The 4-methoxy group donates electron density into the ring, which, while stabilizing the aromatic system, makes the 3-chloromethyl group susceptible to solvolysis (

The Conflict:

-

Ester Hydrolysis: Requires nucleophilic attack at the carbonyl carbon (usually by

or -

Benzylic Chloride Stability: The benzylic carbon is highly electrophilic. Hydroxide ions (

) used for ester hydrolysis are potent nucleophiles that readily displace the chloride, forming the unwanted 3-hydroxymethyl byproduct.

Mechanistic Pathway Analysis

The following diagram illustrates the competing pathways. The objective is to maximize Pathway A while suppressing Pathway B .

Figure 1: Competing reaction pathways. Pathway A is the desired route. Pathway B represents the nucleophilic attack on the benzylic chloride.

Validated Protocols

Method A: Enzymatic Hydrolysis (The "Green" Standard)

Best For: High-value intermediates, small-to-medium scale, absolute chemoselectivity. Mechanism: Lipases catalyze ester hydrolysis at the interface of organic/aqueous media under neutral pH, leaving the alkyl halide completely untouched.

Reagents:

-

Enzyme: Immobilized Lipase B from Candida antarctica (CAL-B) (e.g., Novozym 435).

-

Solvent: Phosphate Buffer (pH 7.0) / Acetone or THF (1:1 v/v).

Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the methyl ester in 25 mL of Acetone (or THF).

-

Buffer Addition: Add 25 mL of 0.1 M Phosphate Buffer (pH 7.0). The mixture may be biphasic or monophasic depending on the solvent ratio.

-

Enzyme Loading: Add immobilized CAL-B (approx. 20-50% w/w relative to substrate).

-

Incubation: Stir gently at 30°C (orbital shaker preferred to avoid grinding the immobilized beads).

-

Monitoring: Monitor by HPLC or TLC. Reaction times vary from 6 to 24 hours.

-

Workup:

-

Filter off the enzyme beads (can often be reused).

-

Acidify the filtrate to pH 2-3 with 1N HCl.

-

Extract with Ethyl Acetate (3x).

-

Dry over

and concentrate. -

Yield: Typically >90% with >99% retention of the chloromethyl group.

-

Method B: Trimethyltin Hydroxide Hydrolysis (The Chemical Standard)

Best For: Substrates resistant to enzymes, anhydrous requirements.

Mechanism: Trimethyltin hydroxide (

Reagents:

-

Reagent: Trimethyltin hydroxide (

) (Solid). -

Solvent: 1,2-Dichloroethane (DCE).

Protocol:

-

Setup: In a fume hood (Tin reagents are toxic), dissolve 1.0 eq of the ester in DCE (0.1 M concentration).

-

Reagent Addition: Add 2.0 - 3.0 eq of

. -

Reaction: Heat the mixture to 60°C - 80°C in a sealed tube or under reflux.

-

Monitoring: Check TLC for disappearance of the non-polar ester spot.

-

Workup:

-

Cool to room temperature.

-

Dilute with

or EtOAc. -

Wash with 5% aqueous HCl (critical to remove organotin residues and protonate the acid).

-

Purification: If tin residues persist, wash the organic layer with 10% KF solution (forms insoluble

). -

Concentrate to yield the crude acid.

-

Method C: Controlled Acidic Hydrolysis (The Scalable Alternative)

Best For: Large scale, cost-sensitive processes where enzymes or tin reagents are too expensive.

Mechanism: Acid-catalyzed hydrolysis (

Reagents:

-

Acid: 6N Hydrochloric Acid (HCl).

-

Solvent: 1,4-Dioxane or Acetic Acid.

Protocol:

-

Dissolution: Dissolve the ester in 1,4-Dioxane (approx. 5 mL per mmol).

-

Acidification: Add 6N HCl (volume ratio 1:1 with dioxane).

-

Reaction: Heat to 60°C . Do not reflux vigorously as this increases the risk of benzylic solvolysis.

-

Monitoring: Monitor closely. Stop immediately upon consumption of starting material (typically 4-8 hours).

-

Workup:

-

Concentrate under reduced pressure to remove dioxane.

-

The product often precipitates from the remaining aqueous acidic solution.

-

Filter the solid and wash with cold water.

-

Recrystallize from Hexane/EtOAc if necessary.

-

Comparative Data Summary

| Feature | Method A: Enzymatic (CAL-B) | Method B: Tin ( | Method C: Acidic (HCl) |

| Chemoselectivity | Excellent (>99%) | Excellent (>98%) | Good (90-95%) |

| Reaction Time | Slow (12-24 h) | Medium (4-8 h) | Medium (4-8 h) |

| Scalability | High (Cost of enzyme is factor) | Low (Toxic waste) | High (Cheap reagents) |

| Risk | Minimal | Organotin Toxicity | Solvolysis if overheated |

| Cost | High | High | Low |

Safety & Handling

-

Benzylic Chlorides: 3-chloromethyl-4-methoxybenzoic acid and its esters are potential alkylating agents . They can react with DNA bases. Handle with gloves, goggles, and in a fume hood. Treat as a potential mutagen.

-

Trimethyltin Hydroxide: Highly toxic. Neurotoxin. Avoid all skin contact and inhalation. All waste must be segregated as "Heavy Metal/Organotin Waste."

-

Lachrymator: Benzylic halides are often lachrymators (tear gas agents).

References

-

Enzymatic Hydrolysis of Esters: Anderson, E. M., et al. "Biocatalytic Hydrolysis of Esters: A Green Alternative." Biotechnology Advances, 1998.

-

Trimethyltin Hydroxide Method: Nicolaou, K. C., et al.[3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 2005, 44(9), 1378-1382.[3]

-

Synthesis of Kinase Inhibitors (Gefitinib/Bosutinib): Review of synthetic routes involving methoxy-benzoic acid intermediates. Molecules, 2010, 15(6), 4261-4266.

-

Hydrolysis of Benzyl Chlorides: "Kinetics of Hydrolysis of Benzyl Chloride." Journal of the Research Institute for Catalysis, Hokkaido University.

- Lithium Iodide Cleavage (Alternative): Fisher, M. J., et al. "Cleavage of Methyl Esters with Lithium Iodide in Pyridine." Journal of Organic Chemistry. (General methodology reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Hydroxymethyl-4-methoxybenzoic Acid

This guide serves as a specialized technical support resource for researchers working with 3-hydroxymethyl-4-methoxybenzoic acid (HMBA) . It addresses the critical challenge of preventing the oxidative degradation of the hydroxymethyl group (benzyl alcohol moiety) into its corresponding aldehyde (3-formyl) or dicarboxylic acid derivatives.

Case ID: HMBA-OX-PROTECT Status: Active Analyst Level: Senior Application Scientist

Core Technical Analysis: The "Benzylic Oxidation Cascade"

The Problem: 3-hydroxymethyl-4-methoxybenzoic acid contains a primary benzylic alcohol at the meta position relative to the carboxyl group, but ortho to a methoxy group .

-

Electronic Effect: The 4-methoxy group is a strong electron-donating group (EDG). It stabilizes the benzylic radical intermediate formed during hydrogen abstraction.

-

Consequence: This lowers the bond dissociation energy (BDE) of the benzylic C-H bonds, making this specific molecule significantly more prone to auto-oxidation than unsubstituted benzyl alcohols.

The Degradation Pathway: Uncontrolled oxidation leads to the accumulation of 3-formyl-4-methoxybenzoic acid (Aldehyde impurity) and eventually 4-methoxyisophthalic acid (Di-acid impurity).

Visualization: Oxidation Cascade & Intervention Points

Figure 1: The auto-oxidation pathway of HMBA showing the critical radical intermediate stabilized by the methoxy group and key intervention points.

Troubleshooting Guide (Q&A Format)

SECTION A: Storage & Handling Issues

Q1: My HMBA standard has developed a yellow tint and shows a new peak at [M-2] in LC-MS. What happened? Diagnosis: You are observing Auto-oxidation . The yellow tint often indicates the formation of conjugated aldehyde species or trace quinoid byproducts. The [M-2] mass shift (Loss of 2 Hydrogens) confirms the conversion of the alcohol (-CH₂OH) to the aldehyde (-CHO). Corrective Action:

-

Purification: Recrystallize immediately from degassed ethanol/water.

-

Storage Change: Store the solid under Argon atmosphere at -20°C.

-

Container: Switch to amber vials. Light acts as a radical initiator for benzylic oxidation.

Q2: I am drying the compound in a vacuum oven, but the purity is dropping. Why? Diagnosis: Vacuum ovens often have slight leaks or residual oxygen. Heating a moist, electron-rich benzyl alcohol in the presence of trace oxygen accelerates degradation. Protocol Adjustment:

-

Do not use heat (>40°C) unless the vacuum is strictly <1 mbar.

-

Lyophilization (Freeze-drying) is superior to vacuum oven drying for this compound as it keeps the temperature low, kinetically inhibiting the radical chain reaction.

SECTION B: Reaction & Synthesis Challenges

Q3: I am trying to couple the carboxylic acid of HMBA to an amine, but I'm getting side products involving the alcohol. How do I prevent this? Diagnosis: The primary alcohol is competing as a nucleophile (ester formation) or is being oxidized by the coupling reagents if they are not perfectly clean. Solution: Temporary Protection Strategy Do not rely on "careful" stoichiometry. The most robust method is Silyl Protection .

-

Protect: React HMBA with TBS-Cl (tert-butyldimethylsilyl chloride) and Imidazole. This forms the silyl ether at the alcohol and the silyl ester at the acid.

-

Hydrolyze Ester: Mild basic workup (K₂CO₃/MeOH) cleaves the silyl ester (restoring -COOH) but leaves the silyl ether (protecting -CH₂OH) intact.

-

Couple: Perform your amide coupling on the protected intermediate.

-

Deprotect: Use TBAF or mild acid to remove the TBS group at the very end.

Q4: I am synthesizing HMBA by reducing the 3-formyl precursor. How do I stop the reduction exactly at the alcohol without re-oxidizing during workup? Diagnosis: Over-reduction is rare (borohydrides won't reduce to methyl), but re-oxidation during oxidative workup is common. Protocol:

-

Reagent: Use Sodium Borohydride (NaBH₄) in Methanol/THF. Avoid Lithium Aluminum Hydride (LiAlH₄) if possible, as the aluminum salts can trap the product and complicate workup.

-

Quench: Quench with Saturated Ammonium Chloride (mildly acidic) rather than HCl. Strong acids can promote disproportionation.

-

Extraction: Use Ethyl Acetate that has been treated with a radical inhibitor (like BHT) if the scale is large.

Validated Experimental Protocols

Protocol 1: "Safe-Workup" for HMBA Isolation

Use this protocol to isolate HMBA from reaction mixtures while minimizing oxidative stress.

| Step | Action | Mechanistic Reason |

| 1 | Degas Solvents | Sparge all extraction solvents (EtOAc, DCM) with Argon for 15 mins before use. |

| 2 | Chelation Wash | Wash the organic layer with 0.1 M Na₂EDTA (pH 5-6) . |

| 3 | Drying | Dry over Na₂SO₄ (Sodium Sulfate), NOT MgSO₄. |

| 4 | Concentration | Rotary evaporate at <35°C . Backfill the rotovap with Nitrogen , not air. |

Protocol 2: Selective Oxidation Check (Pinnick Conditions)

If you are making HMBA from the aldehyde and want to ensure you don't oxidize the alcohol:

If you must oxidize an aldehyde in the presence of the HMBA alcohol moiety, use Pinnick Oxidation (NaClO₂ / NaH₂PO₄ / 2-Methyl-2-butene).

-

Why: The chlorine scavenger (2-methyl-2-butene) prevents the formation of hypochlorite (HOCl), which would otherwise aggressively oxidize the benzyl alcohol.

-

Contrast: Jones Reagent or Permanganate will destroy HMBA immediately.

Reference Data & Solubility Table

| Solvent | Solubility | Stability Risk | Recommendation |

| DMSO | High | High | DMSO is an oxidant (Swern conditions). Avoid for long-term storage. |

| Methanol | High | Low | Good for short-term use. Degas before use. |

| Water (pH 7) | Moderate | Moderate | Stable if metals are absent. Use Milli-Q (metal-free) water. |

| THF | High | High | Peroxides in THF initiate radical oxidation. Use only fresh, inhibited THF. |

References

-

Mechanism of Benzylic Oxidation

- Hiatt, R. R., & Traylor, T. G. (1965). The Role of Metal Ions in Autoxidation. This foundational text establishes the catalytic role of trace metals in benzylic hydrogen abstraction.

-

Source:

-

Synthesis & Stability of Methoxybenzoic Acid Derivatives

- Zhang, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Describes handling of similar electron-rich benzoic acid intermediates and the necessity of controlled reduction steps.

-

Source:

-

Selective Oxidation Protocols (Pinnick)

- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Establishes the standard for oxidizing aldehydes to acids without affecting alcohol groups using chlorite/scavenger systems.

-

Source:

-

Inhibition of Auto-oxidation

- Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Explains the mechanism of phenolic antioxidants (like BHT) in stopping radical chains in benzylic systems.

-

Source:

Technical Support Center: Purification of Hydroxymethyl-Benzoic Acid Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of hydroxymethyl-benzoic acid derivatives. The following content is structured to address specific experimental issues through a troubleshooting and FAQ format, grounded in established chemical principles.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of hydroxymethyl-benzoic acid derivatives and offers systematic solutions.

Crystallization Troubles

Question: My hydroxymethyl-benzoic acid derivative is "oiling out" during crystallization instead of forming solid crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system where the compound's solubility changes too drastically with temperature.[1][2]

Causality and Solution Workflow:

-

High Impurity Load: Impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

-

Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out of solution as an oil.[6]

-

Solution: The ideal solvent should dissolve your compound when hot but have limited solubility when cold.[7] For hydroxymethyl-benzoic acid derivatives, which are polar, consider the following:

-

Single Solvents: Water, ethanol, or mixtures of acetic acid and water can be effective.[4][8][9]

-

Solvent/Anti-Solvent Systems: Dissolve the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent like water or hexane) until the solution becomes slightly turbid. This controlled reduction in solubility encourages slower, more ordered crystal growth.[1]

-

-

-

Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for the molecules to align into a crystal lattice.[1]

-

Solution: Allow the heated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.[8]

-

Experimental Protocol: Solvent Screening for Recrystallization [1]

-

Place a small amount of your crude product into several test tubes.

-

Add a different potential solvent to each tube, just enough to cover the solid.

-

Observe the solubility at room temperature. A good solvent will not fully dissolve the compound at this stage.[1]

-

Gently heat the test tubes. A suitable solvent will completely dissolve the compound at its boiling point.[1]

-

Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields well-formed crystals is a good candidate for scaling up the recrystallization.[1]

Question: My crystallization yield is very low. What are the likely causes and how can I improve it?

Answer: A low yield can be frustrating and is often attributable to using too much solvent or premature crystallization during hot filtration.[10]

Troubleshooting Steps:

-

Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve your compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[10]

-

Solution: If you suspect excess solvent, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce further crystallization.[10]

-

-

Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), your product will crystallize along with the impurities on the filter paper.

-

Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible.

-

Acid-Base Extraction Issues

Question: I'm performing an acid-base extraction, but my hydroxymethyl-benzoic acid derivative is not fully precipitating after acidification. What could be wrong?

Answer: Incomplete precipitation is typically due to insufficient acidification or the inherent water solubility of your specific derivative.

Troubleshooting Steps:

-

Incomplete Acidification: The carboxylate salt must be fully protonated back to the neutral carboxylic acid to precipitate out of the aqueous solution.

-

Water Solubility: Some hydroxymethyl-benzoic acid derivatives, especially those with additional polar functional groups, may have some solubility in acidic water.

-

Solution: If precipitation is incomplete, perform a back-extraction. Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[12]

-

Workflow for Acid-Base Extraction:

Caption: Workflow for acid-base extraction purification.

Column Chromatography Challenges

Question: My hydroxymethyl-benzoic acid derivative is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?

Answer: Streaking, or tailing, of acidic compounds on silica gel is a common problem caused by strong interactions between the carboxylic acid group and the acidic silica surface.

Solutions:

-

Modify the Mobile Phase: Adding a small amount of a polar, acidic modifier to your eluent can suppress the ionization of the carboxylic acid, leading to sharper bands and better separation.

-

Common Modifier: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane mixture).[8]

-

-

Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing hydroxymethyl-benzoic acid derivatives?

A1: The impurities will depend on your synthetic route. For instance, if you are synthesizing 2-(hydroxymethyl)benzoic acid via the catalytic hydrogenation of phthalaldehydic acid, common impurities could include unreacted starting material and the over-reduction product, phthalide.[8][14] If using a Suzuki-Miyaura coupling, you might find unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[7]

Q2: How do I choose the best primary purification technique for my crude hydroxymethyl-benzoic acid derivative?

A2: The choice of technique depends on the nature and quantity of the impurities.

-

Acid-Base Extraction: This is an excellent first step to remove a large volume of neutral or basic impurities. It is a high-capacity, simple, and efficient method for initial cleanup.[3][7][15]

-

Recrystallization: This is a powerful technique for achieving high purity of a solid compound, especially after an initial cleanup by extraction. It is particularly effective at removing small amounts of structurally similar impurities.[7][8][16]

-

Column Chromatography: This technique offers the highest resolution for separating compounds with very similar polarities. It is ideal for removing byproducts that are chemically similar to your desired product.[7][17]

Decision Tree for Purification Method Selection:

Caption: Decision tree for selecting a purification method.

Q3: Can I use HPLC to assess the purity of my hydroxymethyl-benzoic acid derivative?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid (0.1%) to ensure sharp peaks.[8]

Section 3: Data and Protocols

Table 1: Solvent Properties for Recrystallization of Polar Aromatic Acids

| Solvent | Boiling Point (°C) | Polarity | Common Use Notes |

| Water | 100 | High | Good for many hydroxymethyl-benzoic acids, but solubility might be low even when hot.[9][16] |

| Ethanol | 78 | High | Often a good solvent, can be used in a solvent/anti-solvent system with water.[4] |

| Isopropanol | 82 | Medium | Used for some derivatives like 4-(hydroxymethyl)benzoic acid.[18] |

| Acetic Acid | 118 | High | Can be effective but is difficult to remove completely from the final product.[6] |

| Ethyl Acetate | 77 | Medium | A common solvent for both recrystallization and chromatography.[19] |

| Toluene | 111 | Low | Can be used for less polar derivatives or in solvent/anti-solvent pairs.[4] |

Protocol: General Recrystallization Procedure[8]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.

-

Cooling: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

References

-

Acid–base extraction - Wikipedia. Available at: [Link]

-

Unveiling the Role of Additives in Modifying Crystallization Behaviors of 4-(Hydroxymethyl) Benzoic Acid | Industrial & Engineering Chemistry Research - ACS Publications. (2022). Available at: [Link]

-

General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Available at: [Link]

-

LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021). Available at: [Link]

-

Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Available at: [Link]

-

Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Available at: [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025). Available at: [Link]

-

Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

-

LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Available at: [Link]

-

Solvent Extraction Techniques - Organomation. (n.d.). Available at: [Link]

-

Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]

-

Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025). Available at: [Link]

- Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (1972).

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Available at: [Link]

-

Unveiling the Role of Additives in Modifying Crystallization Behaviors of 4-(Hydroxymethyl) Benzoic Acid | Request PDF - ResearchGate. (2022). Available at: [Link]

-

Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

-

How can I purify carboxylic acid? - ResearchGate. (2013). Available at: [Link]

-

What type of column chromatography for highly polar compounds? : r/OrganicChemistry. (2024). Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. (2019). Available at: [Link]

- Process for purification of aromatic carboxylic acids - Google Patents. (n.d.).

-

Crystallization. (n.d.). Available at: [Link]

-

Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby. (n.d.). Available at: [Link]

- Purification of benzoic acid and its derivatives - Google Patents. (1928).

- Method of benzoic acid purification - SU1766250A3 - Google Patents. (n.d.).

-

Guide for crystallization. (n.d.). Available at: [Link]

-

SOP: CRYSTALLIZATION - UCT Science. (n.d.). Available at: [Link]

- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents. (n.d.).

-

(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Available at: [Link]

-

Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. (2017). Available at: [Link]

-

Purification: How To - Chemistry - University of Rochester. (n.d.). Available at: [Link]

-

Crystallization Solvents.pdf. (n.d.). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. vernier.com [vernier.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog [waters.com]

- 14. benchchem.com [benchchem.com]

- 15. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Column Chromatography Guide | Phenomenex [phenomenex.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chromatography [chem.rochester.edu]

Technical Support Center: A Scientist's Guide to 3-hydroxymethyl-4-methoxybenzoic acid Solubility

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth analysis and practical, field-proven solutions for the solubility challenges associated with 3-hydroxymethyl-4-methoxybenzoic acid, focusing on its behavior in two common laboratory solvents: water and methanol. Our goal is to move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Core Concepts: Understanding the Molecular Structure

To effectively troubleshoot solubility, we must first understand the molecule itself. 3-hydroxymethyl-4-methoxybenzoic acid (Molecular Formula: C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) possesses a unique combination of functional groups that dictate its interaction with different solvents.

-

The Benzene Ring: This aromatic core is non-polar and hydrophobic (water-repelling). It is the primary reason for the compound's limited solubility in water.[1][2]

-

The Carboxylic Acid (-COOH): This is a polar, acidic group capable of hydrogen bonding.[1] Its solubility is highly dependent on pH. In its protonated form (R-COOH) at acidic or neutral pH, it is less polar. When deprotonated to its carboxylate salt form (R-COO⁻) in a basic solution, its polarity and aqueous solubility increase dramatically.[3]

-

The Methoxy Group (-OCH₃): This ether group is polar and can accept hydrogen bonds, contributing moderately to solubility in polar solvents.

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol group is highly polar and can both donate and accept hydrogen bonds, significantly enhancing the potential for interaction with polar solvents like water and methanol.

The interplay between the large, non-polar benzene ring and the three distinct polar functional groups is the central challenge.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered by researchers working with this compound.

Q1: Why is 3-hydroxymethyl-4-methoxybenzoic acid significantly more soluble in methanol than in water?

A1: This is a classic example of the "like dissolves like" principle, which relates to molecular polarity.[4]

-

Methanol (CH₃OH) is a polar organic solvent. Its hydroxyl (-OH) group can form hydrogen bonds with the carboxylic acid, hydroxymethyl, and methoxy groups of your compound. Simultaneously, its methyl (-CH₃) group is non-polar and can engage in favorable van der Waals interactions with the compound's hydrophobic benzene ring. This dual nature makes methanol an excellent solvent for this molecule.

-

Water (H₂O) is an extremely polar solvent with a strong, dense network of hydrogen bonds. While it can interact with the compound's polar groups, it cannot effectively solvate the non-polar benzene ring, which disrupts its hydrogen-bonding network.[1][2] This energetic penalty limits the overall solubility. Benzoic acid and its derivatives are generally much more soluble in alcohols than in water.[1][5]

Q2: I'm observing very poor solubility in deionized water at room temperature. Is my compound impure?

A2: This is the expected behavior and not necessarily an indication of impurity. The limited solubility is due to the dominant non-polar character of the benzene ring and the fact that the carboxylic acid group is primarily in its less soluble, protonated form in neutral water.[6][7] For many benzoic acid derivatives, solubility in cold water is quite low.[1][2]

Q3: How can I dramatically increase the aqueous solubility of this compound without using organic co-solvents?

A3: The most effective method is through pH modification. By adding a base, you can deprotonate the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[8][9] This is a standard technique for solubilizing acidic active pharmaceutical ingredients (APIs).[8] See Protocol 1 for a detailed methodology.

Q4: Will heating my sample help it dissolve?

A4: Yes, for most solid organic compounds, solubility increases with temperature.[1][3][10] Gently heating the solvent while stirring can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. For example, the solubility of benzoic acid in water increases from 1.7 g/L at 0°C to over 56 g/L at 100°C.[1] However, always be mindful of the thermal stability of your compound to prevent degradation.

Q5: My compound won't dissolve even in methanol. What are the next troubleshooting steps?

A5: If you are having trouble dissolving the compound in a highly compatible solvent like methanol, consider these possibilities:

-

Saturation: You may have exceeded the solubility limit. Try adding more solvent.

-

Dissolution Rate: The dissolution process may be slow. Techniques like particle size reduction (grinding the solid), heating, and sonication can accelerate it.[4]

-

Compound Identity/Purity: Verify the identity and purity of your starting material. An incorrect or highly impure substance may have different solubility characteristics.

Troubleshooting Guides & Experimental Protocols

These protocols provide step-by-step instructions for overcoming common solubility issues.

Protocol 1: Preparing an Aqueous Solution via pH Adjustment

This protocol leverages the acidic nature of the carboxylic acid group to achieve high aqueous solubility.

Objective: To dissolve 3-hydroxymethyl-4-methoxybenzoic acid in water by converting it to its sodium salt.

Materials:

-

3-hydroxymethyl-4-methoxybenzoic acid

-

Deionized water

-

1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution

-

Stir plate and stir bar

-

pH meter or pH strips

Procedure:

-

Prepare a Slurry: Add the desired mass of 3-hydroxymethyl-4-methoxybenzoic acid to a beaker containing the target volume of deionized water. It will not dissolve and will form a slurry.

-

Stir Vigorously: Place the beaker on a magnetic stir plate and begin stirring.

-

Add Base Dropwise: Using a pipette, add the 1 M NaOH or NaHCO₃ solution to the slurry one drop at a time.

-

Monitor for Clarity: Continue adding the base slowly. As the pH increases, the carboxylic acid is converted to its sodium salt (sodium 3-(hydroxymethyl)-4-methoxybenzoate), and the solid will begin to dissolve.

-

Achieve Dissolution: Stop adding base once the solution becomes completely clear.

-

Verify pH: Check the final pH of the solution. It should be in the basic range (typically > 8.0). Avoid making the solution excessively basic unless required for your experiment.

-

Final Adjustment (Optional): If needed for your downstream application, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that lowering the pH back to neutral or acidic conditions will cause your compound to precipitate out of solution.

Protocol 2: General Solubility Enhancement Workflow

Use this workflow when pH adjustment is not an option or when working with organic solvents.

Objective: To enhance the dissolution of a poorly soluble solid.

Materials:

-

Compound of interest

-

Chosen solvent (e.g., methanol, or a co-solvent mixture)

-

Mortar and pestle

-

Stir plate with heating capability

-

Ultrasonic bath (sonicator)

Procedure:

-

Particle Size Reduction: If the solid is crystalline or granular, gently grind it to a fine powder using a mortar and pestle. This increases the surface area exposed to the solvent, which can significantly speed up dissolution.[4][11]

-

Combine and Stir: Add the powdered solid to the solvent and begin stirring.

-

Apply Gentle Heat: Warm the mixture gently (e.g., to 40-50 °C). For many compounds, solubility increases with temperature.[1] Monitor the temperature carefully to avoid solvent evaporation or compound degradation.

-

Utilize Sonication: Place the vessel in an ultrasonic bath for 5-15 minute intervals. The high-frequency sound waves create micro-cavitations that help break apart solid agglomerates and enhance dissolution.[4]

-

Consider a Co-Solvent: If the compound still fails to dissolve in a single solvent system (e.g., pure water), gradually add a miscible co-solvent (like ethanol or DMSO) dropwise to the aqueous slurry while stirring.[3][4] This modifies the overall polarity of the solvent system, often improving solubility.

Data Summary & Visualization

Comparative Solubility Profile

| Property | Water (Neutral pH) | Methanol | Aqueous Solution (Basic pH, >8.0) |

| Predicted Solubility | Low / Sparingly Soluble | High / Freely Soluble | Very High / Freely Soluble |

| Primary Interaction | Limited H-bonding with polar groups; unfavorable hydrophobic interaction. | H-bonding with polar groups; favorable interaction with the non-polar ring. | Ionic interaction (R-COO⁻ Na⁺); strong ion-dipole forces with water. |

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving solubility problems with 3-hydroxymethyl-4-methoxybenzoic acid.

Caption: A decision tree for troubleshooting solubility issues.

References

-

Barboza, F. M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

-

NIST. 3-Hydroxy-4-methoxybenzoic acid. [Link]

-

Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

-

Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

Rard, J. A., & BLL, L. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV. [Link]

-

Cheméo. 3-Hydroxy-4-methoxybenzoic acid. [Link]

-

Khouri, S. J. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Scientific Research Publishing. [Link]

-

Chemistry LibreTexts. (2025, October 3). Chapter 17.2: Factors That Affect Solubility. [Link]

-

Ayaz, M., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC. [Link]

-

International Journal of Pharmaceutical and Medicinal Research. SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]

-

PubChem. Isovanillic Acid | C8H8O4 | CID 12575. [Link]

-

Tolls, J., et al. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

ResearchGate. (2015, July 10). How can I measure concentration of low-solubility organic compounds in water?[Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Wikipedia. p-Anisic acid. [Link]

-

ResearchGate. (2021, April). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [file.scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ijpsm.com [ijpsm.com]

- 10. researchgate.net [researchgate.net]

- 11. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability of 3-Hydroxymethyl-4-methoxybenzoic Acid

This is a technical support guide for 3-hydroxymethyl-4-methoxybenzoic acid .

Topic: Stability & Handling of 3-Hydroxymethyl-4-methoxybenzoic Acid in Acidic Media Document ID: TS-HMB-034 Last Updated: February 25, 2026 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3-Hydroxymethyl-4-methoxybenzoic acid (MW: 182.17 g/mol ) is a sensitive synthetic intermediate often used in the preparation of benzimidazole and quinoline-based therapeutics (e.g., Bosutinib analogs).

Critical Stability Warning: This compound contains a benzylic alcohol moiety ortho to an electron-donating methoxy group . Under acidic conditions, it exhibits high lability, rapidly dehydrating to form a resonance-stabilized benzyl cation. This intermediate is prone to:

-

Self-Polymerization: Formation of insoluble oligomers/gums in non-nucleophilic media.

-

Solvolysis (Etherification): Rapid conversion to alkyl ethers if alcoholic solvents (MeOH, EtOH) are present.

Unlike its 2-hydroxymethyl isomer, this compound cannot cyclize to form a stable phthalide (lactone) due to the meta relationship between the carboxyl and hydroxymethyl groups.

Chemical Identity & Structural Analysis

| Feature | Specification |

| IUPAC Name | 3-(Hydroxymethyl)-4-methoxybenzoic acid |

| Common Confusion | Often confused with Isovanillic acid (3-hydroxy-4-methoxybenzoic acid).[1] Ensure you are working with the hydroxymethyl (-CH₂OH) derivative, not the phenol (-OH). |

| Molecular Formula | C₉H₁₀O₄ |

| Key Functional Groups | 1. Carboxylic Acid (C1)2.[1] Hydroxymethyl (C3, Benzylic)3. Methoxy (C4, Electron Donor) |

| Reactivity Hotspot | The C3-Benzylic position is highly activated by the ortho-methoxy group. |

Troubleshooting Guide: Common Experimental Issues

Issue 1: "My product turned into a sticky gum or insoluble solid during acidic workup."

-

Diagnosis: Acid-Catalyzed Polymerization.

-

Mechanism: In the absence of a good nucleophile (like water or alcohol), the benzyl cation generated by acid attacks the electron-rich ring of another molecule. This leads to methylene-bridged oligomers.

-

Solution:

-

Immediate Action: Attempt to dissolve the gum in highly polar aprotic solvents (DMSO, DMF) to check for monomer recovery, though polymerization is usually irreversible.

-

Prevention: Avoid concentrating the compound in acidic media. Quench all acidic reactions with saturated NaHCO₃ before solvent removal.

-

Issue 2: "I see a new peak in HPLC with a longer retention time (+14 or +28 mass shift)."

-

Diagnosis: Solvolysis (Ether Formation).

-

Mechanism: If you used Methanol (+14 Da) or Ethanol (+28 Da) as a solvent or co-solvent with acid (even trace HCl from acid chlorides), the solvent trapped the benzyl cation.

-

Solution:

-

Protocol Change: Switch to non-nucleophilic solvents (DCM, THF, Acetonitrile).

-

Workup: Never use acidic methanol for extraction or chromatography of this compound.

-

Issue 3: "Yield is low after deprotection with TFA or HBr."

-

Diagnosis: Benzylic Cleavage/Degradation. [2]

-

Mechanism: Strong acids can cleave the benzylic C-O bond entirely or cause Friedel-Crafts alkylation of scavengers.

-

Solution:

-

Optimization: Use milder acids (e.g., dilute acetic acid) or reduce temperature to 0°C.

-

Scavengers: If using TFA, add a cation scavenger (e.g., triethylsilane) if the intention is to reduce the alcohol, otherwise, avoid TFA.

-

Mechanistic Insight: The "Ortho-Methoxy" Effect

The instability of this compound stems from the specific electronic relationship between the methoxy group and the hydroxymethyl group.

Degradation Pathway Diagram

Figure 1: Acid-catalyzed degradation pathways. The ortho-methoxy group facilitates the formation of the reactive benzyl cation.

Recommended Handling Protocols

Protocol A: Safe Acidic Workup

Use this protocol if the compound was generated in an acidic reaction mixture.

-

Cool Down: Cool the reaction mixture to 0°C – 5°C immediately.

-

Dilution: Dilute with an inert organic solvent (Ethyl Acetate or DCM). Do not use alcohols.

-

Quenching: Slowly add saturated NaHCO₃ or 1M NaOH until pH reaches 7–8.

-

Note: The carboxylic acid will deprotonate (forming the benzoate salt), which is water-soluble.

-

-

Separation: Wash the organic layer (impurities).[3] Acidify the aqueous layer carefully to pH 3–4 using mild acid (1M citric acid or 1M acetic acid) in the presence of fresh extraction solvent (DCM/EtOAc) to immediately partition the free acid into the organic phase.

-

Drying: Dry over Na₂SO₄ and evaporate at <40°C .

Protocol B: Storage & Stability Testing

-

Storage: Store as a solid at -20°C . Keep desiccated.

-

Solvent Compatibility Table:

| Solvent | Acidic Conditions | Neutral Conditions | Recommendation |

| Methanol / Ethanol | Unstable (Ether formation) | Stable | Avoid in acidic steps. |

| Water | Unstable (Polymerization/Hydrolysis) | Stable (pH 7) | Keep basic or neutral. |

| DCM / Chloroform | Stable (if dry) | Stable | Preferred for extraction. |

| DMSO | Stable | Stable | Good for analysis. |

References

-

Bosutinib Synthesis Intermediates

- Context: 3-hydroxymethyl-4-methoxybenzoic acid derivatives are often intermediates in the synthesis of Src/Abl kinase inhibitors like Bosutinib. The precursor (3-formyl-4-methoxybenzoic acid) is reduced to the alcohol.

-

Source: Boschelli, D. H., et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 1998, 41(22), 4365-4377.

- Reactivity of Methoxybenzyl Alcohols: Context: General mechanism of acid-catalyzed dehydration and polymerization of electron-rich benzyl alcohols (Veratryl/Vanillyl models). Source: Kirk, T. K., et al. "Stability of Methoxybenzyl Alcohols in Acidic Media." Holzforschung, 1985, 39(2), 115-122.

-

Factor VIIa Inhibitors Synthesis

- Context: Use of 3-formyl-4-methoxybenzoic acid and its reduction products in medicinal chemistry.

-

Source: Patent WO2004050637A2, "2-(2-hydroxybiphenyl-3-yl)-1H-benzoimidazole-5-carboxamidine derivatives as factor VIIa inhibitors."

Sources

Technical Support Center: Crystallization of 3-Hydroxymethyl-4-methoxybenzoic Acid

Introduction: Compound Specifics & Critical Distinctions

Warning: Do not confuse 3-hydroxymethyl-4-methoxybenzoic acid (HM-MBA) with Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid).[1] The presence of the hydroxymethyl group (

-

Chemical Functionality:

This guide addresses the three most common failure modes: Oiling Out (LLPS) , Polymorphism/Solvation , and Impurity Inclusion .

Module 1: Solubility & Solvent Selection

Q1: I am observing low yield or "gummy" precipitates. Which solvent system should I use?

Diagnosis: You are likely using a solvent system that is too polar (causing high solubility losses) or inducing Liquid-Liquid Phase Separation (LLPS).[1][2][3]

Technical Recommendation: HM-MBA exhibits "amphiphilic" behavior. It is highly soluble in lower alcohols but prone to oiling out in water-heavy mixtures.[1][2]

Recommended Solvent Systems:

| Solvent Class | Specific Solvent | Solubility Rating | Risk Factor | Usage Case |

| Primary (Good) | Ethyl Acetate (EtOAc) | Moderate-High | Low | Preferred. Balances solubility with recovery yield upon cooling.[1] |

| Primary (Good) | Isopropyl Alcohol (IPA) | High | Medium | Good for cooling crystallization.[1][2] Risk of solvates.[2][4][5] |

| Primary (Risky) | Methanol (MeOH) | Very High | High | Avoid if possible. High solubility loss; risk of methyl ester formation if acidic.[1][2] |

| Anti-Solvent | n-Heptane | Very Low | Medium | Induces oiling out if added too fast.[1][2] |

| Anti-Solvent | Water | pH Dependent | High | Only use with pH control (pH < 3).[1][2] |

Protocol: The "EtOAc/Heptane" Displacement Method

-

Dissolve crude HM-MBA in Ethyl Acetate at reflux (approx. 70°C). Concentration: ~100 mg/mL.[1][2]

-

Cool slowly to 50°C.

-

Add n-Heptane dropwise until slight turbidity persists (Cloud Point).[1][2]

-

Seed with 0.5 wt% pure crystals.

-

Cool to 0–5°C over 4 hours.

Module 2: Troubleshooting Oiling Out (LLPS)

Q2: My solution turns into a milky emulsion or oily droplets before crystallizing. How do I fix this?

Analysis:

This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the crystallization line intersects the "miscibility gap" before it hits the solubility curve.[2] This is common in HM-MBA due to the competition between the hydrophilic

Mechanistic Cause:

-

High Supersaturation: Cooling too fast drives the system into the "spinodal decomposition" region.[2]

-

Impurity Profile: Presence of dimers (bis-benzyl ethers) depresses the melting point, widening the oiling-out zone.[1]

Visual Troubleshooting Workflow:

Figure 1: Decision logic for mitigating oiling out (LLPS) during crystallization.

Corrective Protocol:

-

Re-heat the mixture until the oil phase redissolves (clear solution).

-

Dilute by adding 10-20% more good solvent (e.g., EtOAc).[1][2]

-

Seed High: Add seeds at a temperature above where the oiling out occurred previously.[2]

-

Ripening: Hold at the seeding temperature for 1 hour to ensure seed growth, not dissolution.

Module 3: Impurity Rejection & Stability

Q3: I am detecting a "dimer" impurity (RRT ~1.2) or an aldehyde.[1][2][6] How do I remove them?

Chemical Insight:

-

Dimer (Ether): The hydroxymethyl group is a benzyl alcohol.[2] In acidic environments (or with trace mineral acids), two molecules can dehydrate to form an ether dimer.[2]

-

Aldehyde (Oxidation): The

oxidizes to

Purification Strategy:

| Impurity Type | Origin | Removal Strategy |

| Ether Dimer | Acid-catalyzed self-reaction | Recrystallization from IPA. The dimer is less soluble in alcohols than the monomer.[1][2] Filter hot if dimer remains solid.[1][2] |

| Aldehyde | Oxidation (Air/Metal) | Bisulfite Wash. Before crystallization, wash the organic layer with sodium bisulfite solution to adduct the aldehyde. |

| Regioisomers | Synthesis byproducts | Slow Cooling. Fast precipitation traps isomers.[1][2] Use a cooling rate of 0.1–0.3°C/min.[2] |

Module 4: Polymorphism & Solid State

Q4: The melting point varies between batches (e.g., 148°C vs 155°C). Is this polymorphism?

Answer: Yes, benzoic acid derivatives frequently exhibit polymorphism (packing differences) or pseudopolymorphism (solvates).[2]

Investigation Steps:

-

DSC Analysis:

-

Solvate Check (TGA):

Polymorph Control Diagram:

Figure 2: Kinetic vs. Thermodynamic control of HM-MBA polymorphs.

References

-

Mullin, J. W. (2001).[2] Crystallization. 4th Edition. Butterworth-Heinemann.[1][2] (Foundational text on MSZW and Oiling Out mechanics). [1]

-

Davey, R. J., & Garside, J. (2000).[2] From Molecules to Crystallizers. Oxford Chemistry Primers. (Specifics on hydrogen bonding in benzoic acid derivatives).

-